molecular formula C13H18FN B11892923 2-[(2-Fluorophenyl)methyl]azepane CAS No. 383131-20-2

2-[(2-Fluorophenyl)methyl]azepane

Cat. No.: B11892923
CAS No.: 383131-20-2
M. Wt: 207.29 g/mol
InChI Key: QNMJPMZZUZRPCW-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)methyl]azepane is an organic compound belonging to the azepane family. Azepanes are seven-membered nitrogen-containing heterocycles that have gained significant attention due to their diverse applications in medicinal chemistry and material science. The presence of a fluorophenyl group in this compound enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorophenyl)methyl]azepane typically involves the cyclization of appropriate precursors. One common method is the Pd/LA-catalyzed decarboxylation, which enables the formation of N-aryl azepane derivatives under mild conditions . This method uses palladium trifluoroacetate and boron trifluoride diethyl etherate as catalysts in dichloromethane solvent.

Industrial Production Methods

. This method ensures high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorophenyl)methyl]azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted azepane compounds.

Scientific Research Applications

2-[(2-Fluorophenyl)methyl]azepane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Fluorophenyl)methyl]azepane involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to target proteins, leading to the modulation of biological activities. The compound can inhibit specific enzymes or receptors, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Fluorophenyl)methyl]azepane is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity. This makes it more effective in various applications compared to its analogs.

Properties

CAS No.

383131-20-2

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

2-[(2-fluorophenyl)methyl]azepane

InChI

InChI=1S/C13H18FN/c14-13-8-4-3-6-11(13)10-12-7-2-1-5-9-15-12/h3-4,6,8,12,15H,1-2,5,7,9-10H2

InChI Key

QNMJPMZZUZRPCW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)CC2=CC=CC=C2F

Origin of Product

United States

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